molecular formula C12H17NO2 B13215839 Methyl 2-(aminomethyl)-2-phenylbutanoate

Methyl 2-(aminomethyl)-2-phenylbutanoate

Cat. No.: B13215839
M. Wt: 207.27 g/mol
InChI Key: LBFXXUAFPNZGHQ-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-2-phenylbutanoate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-2-phenylbutanoate typically involves the esterification of 2-(aminomethyl)-2-phenylbutanoic acid with methanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid. The reaction can be carried out at room temperature or slightly elevated temperatures to improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-(aminomethyl)-2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-2-phenylbutanoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)-2-phenylpropanoate
  • Methyl 2-(aminomethyl)-2-phenylpentanoate
  • Ethyl 2-(aminomethyl)-2-phenylbutanoate

Uniqueness

Methyl 2-(aminomethyl)-2-phenylbutanoate is unique due to its specific structural features, such as the combination of an ester and an amine group on a phenyl-substituted butanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 2-(aminomethyl)-2-phenylbutanoate, also known as a derivative of phenylalanine, has garnered attention in various biological studies due to its potential therapeutic properties. This article synthesizes the available research findings and case studies related to the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an aminomethyl group attached to a phenylbutanoate backbone. This configuration allows for specific interactions with biological targets, particularly enzymes and receptors. The compound's solubility and reactivity are influenced by its phenyl group, which enhances its potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions within the active sites. This mechanism is crucial in modulating metabolic pathways and signaling processes within cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may enhance the production of antimicrobial peptides, thereby improving host defense mechanisms against infections .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound has shown promise in preventing neuronal death and improving mitochondrial function, suggesting a role in mitigating conditions like Parkinson's disease .

Efficacy in Biological Models

Several studies have evaluated the efficacy of this compound in different biological models:

  • In Vivo Studies : In rabbit models of shigellosis, administration of related compounds resulted in significant reductions in bacterial load, demonstrating potential therapeutic applications against bacterial infections .
  • Neurodegenerative Disease Models : In models simulating Parkinson's disease, compounds structurally related to this compound have been shown to protect against synaptic damage and improve overall brain function .
  • Tuberculosis Models : Inhibition studies involving Mycobacterium tuberculosis have indicated that similar compounds can enhance the effectiveness of first-line antibiotics by targeting specific virulence factors within the bacteria .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound exhibits distinct biological activities compared to its analogs. The following table summarizes key characteristics:

Compound NameMechanism of ActionBiological Activity
This compoundEnzyme inhibition, antimicrobial effectsAntimicrobial, neuroprotective
[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoateEnzyme interactionAntimicrobial
MptpB inhibitors (related structures)Inhibition of virulence factorsEffective against MDR-TB

Case Study 1: Antimicrobial Efficacy

A study involving the oral administration of a related compound demonstrated a substantial reduction in bacterial load in infected rabbits. Doses of 0.5 mg twice daily led to complete clinical recovery in treated animals compared to untreated controls .

Case Study 2: Neuroprotective Effects

In a neurodegenerative model, this compound was effective in preventing neuronal death associated with oxidative stress, showcasing its potential for treating conditions like Parkinson's disease through mitochondrial protection .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-(aminomethyl)-2-phenylbutanoate

InChI

InChI=1S/C12H17NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3

InChI Key

LBFXXUAFPNZGHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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